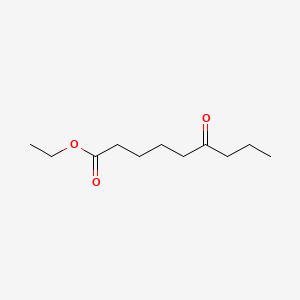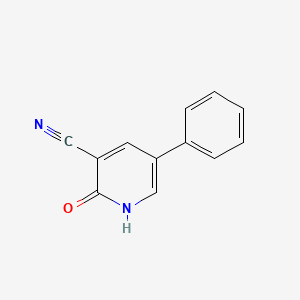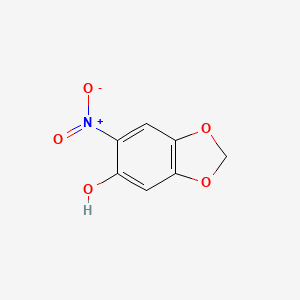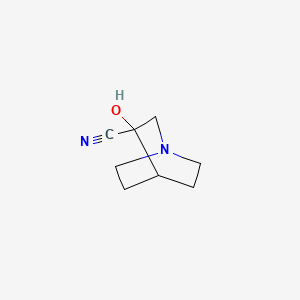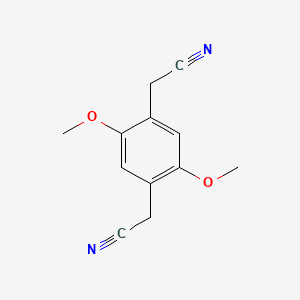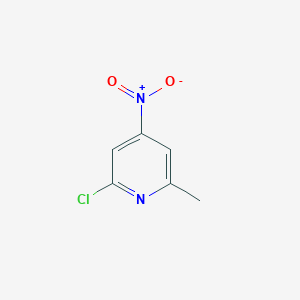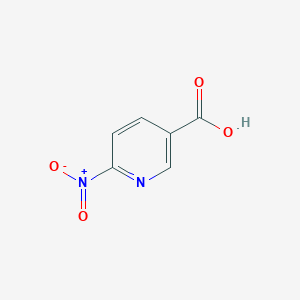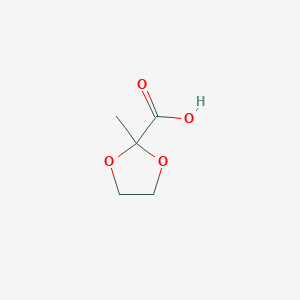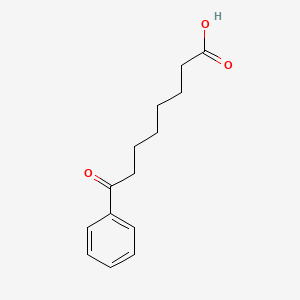
N-Allyl-2,2,2-trifluoroacetamide
Overview
Description
N-Allyl-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C5H6F3NO and a molecular weight of 153.1 g/mol . It is a colorless liquid with a boiling point of 139-140°C . This compound contains an allyl group and a trifluoroacetamide group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of allylamine with trifluoroacetic anhydride . The reaction typically occurs under mild conditions, with the allylamine being added dropwise to a solution of trifluoroacetic anhydride in an inert solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using industrial-scale distillation or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include trifluoroacetamides, amines, and substituted allyl compounds .
Scientific Research Applications
N-Allyl-2,2,2-trifluoroacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Allyl-2,2,2-trifluoroacetamide involves its interaction with various molecular targets. The allyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The trifluoroacetamide group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-Diallyl-2,2,2-trifluoroacetamide: Similar in structure but contains two allyl groups, making it more reactive.
2,2,2-Trifluoroacetamide: Lacks the allyl group, making it less reactive in certain substitution reactions.
Uniqueness
N-Allyl-2,2,2-trifluoroacetamide is unique due to its combination of an allyl group and a trifluoroacetamide group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
2,2,2-trifluoro-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPBWCBCUAYIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339770 | |
| Record name | N-Allyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-65-3 | |
| Record name | N-Allyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in incorporating functional groups like those found in N-Allyl-2,2,2-trifluoroacetamide into polyolefins?
A1: Polyolefins, while incredibly versatile, often lack specific properties that limit their applications. Incorporating functional groups can significantly broaden their potential uses. For example, the research paper investigates using this compound as a comonomer in propylene polymerization. The aim is to introduce polar amide groups into the typically non-polar polypropylene backbone. This modification can enhance properties such as wettability, adhesion, and compatibility with other materials [].
Q2: How successful was the copolymerization of propylene with this compound according to the research?
A2: The research demonstrated successful incorporation of this compound into the polypropylene backbone. The resulting copolymers achieved a comonomer incorporation percentage of 15% and a molecular weight of 27,100 g/mol []. This confirms the feasibility of using this compound as a comonomer for functionalized polyolefin synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

